Siramesine hydrochloride
Overview
Description
Preparation Methods
The preparation of siramesine hydrochloride involves the formation of its hydrochloride salt. One method includes dispersing the compound in a solution of hydrochloric acid (HCl) at pH 1.2 . This process can be carried out in simulated gastric fluid or intestinal fluid to achieve the desired salt form. Industrial production methods typically involve similar processes but on a larger scale to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Siramesine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid for salt formation and other solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of this compound anhydrate and monohydrate involves specific reaction conditions to achieve the desired solid phases .
Scientific Research Applications
Siramesine hydrochloride has a wide range of scientific research applications. It has been studied for its potential use in treating anxiety and depression due to its sigma receptor agonist properties . Additionally, it has shown promise in anticancer research by inducing cell death in cancer cells through mitochondrial destabilization . This compound has also been explored for its potential antifungal properties . In the field of nanotechnology, it has been incorporated into metal-organic frameworks for targeted drug delivery and controlled release .
Mechanism of Action
The mechanism of action of siramesine hydrochloride involves its interaction with sigma-2 receptors. By binding to these receptors, it triggers cell death through the destabilization of mitochondria rather than lysosomes . This process leads to the release of cytochrome c and activation of caspases, ultimately resulting in apoptosis . The molecular targets and pathways involved in this mechanism include the sigma-2 receptor and associated signaling pathways that regulate cell death and survival .
Comparison with Similar Compounds
Siramesine hydrochloride is unique in its high selectivity for sigma-2 receptors and its potent anticancer activity. Similar compounds include other sigma receptor agonists such as BD 1063, which is a selective sigma-1 receptor antagonist . While both compounds interact with sigma receptors, this compound is more selective for sigma-2 receptors and has shown greater efficacy in inducing cell death in cancer cells . Other similar compounds include various cationic amphiphilic drugs that exhibit similar mechanisms of action by targeting lysosomal pathways .
Properties
IUPAC Name |
1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSRGIFRZZSGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224177-60-0 | |
Record name | Siramesine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224177600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIRAMESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39CG1EG1SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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